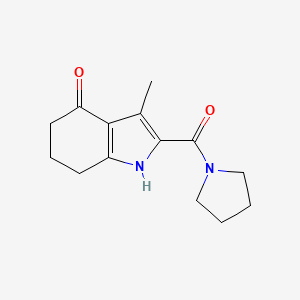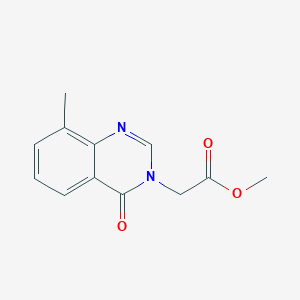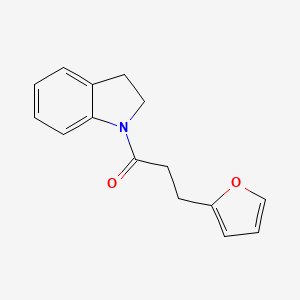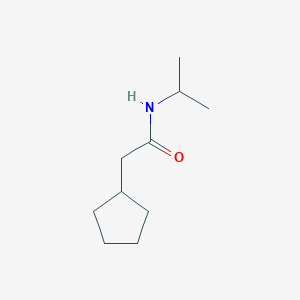
3-Methyl-2-(pyrrolidine-1-carbonyl)-1,5,6,7-tetrahydroindol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-(pyrrolidine-1-carbonyl)-1,5,6,7-tetrahydroindol-4-one is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It is commonly referred to as 'MIPT' and belongs to the class of tryptamine derivatives. MIPT is a highly selective agonist for the 5-HT2A receptor and has been found to exhibit various biochemical and physiological effects.
作用機序
MIPT is a highly selective agonist for the 5-HT2A receptor, which is a subtype of the serotonin receptor. It binds to the receptor and activates it, leading to downstream signaling pathways. MIPT has been found to exhibit partial agonist activity, meaning that it activates the receptor but not to the same extent as the endogenous ligand serotonin. MIPT has also been found to exhibit affinity for other serotonin receptors such as 5-HT2B and 5-HT2C, but to a lesser extent than for 5-HT2A.
Biochemical and Physiological Effects:
MIPT has been found to exhibit various biochemical and physiological effects. It has been found to increase the release of serotonin and other neurotransmitters such as dopamine and norepinephrine. MIPT has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. MIPT has been found to exhibit anti-inflammatory and antioxidant effects by reducing the production of pro-inflammatory cytokines and reactive oxygen species.
実験室実験の利点と制限
MIPT has several advantages for lab experiments. It is a highly selective agonist for the 5-HT2A receptor, which allows for specific targeting of this receptor. MIPT is also relatively easy to synthesize and purify, making it readily available for research purposes. However, MIPT has some limitations for lab experiments. It has been found to exhibit partial agonist activity, which may complicate interpretation of results. MIPT has also been found to exhibit affinity for other serotonin receptors, which may lead to off-target effects.
将来の方向性
There are several future directions for research on MIPT. One area of interest is the potential use of MIPT in the treatment of cancer. Further studies are needed to elucidate the mechanisms underlying MIPT's anti-tumor activity and to determine its efficacy in vivo. Another area of interest is the potential use of MIPT in the treatment of psychiatric disorders. Further studies are needed to determine the safety and efficacy of MIPT in humans and to compare its effects to currently available treatments. Additionally, further studies are needed to elucidate the mechanisms underlying MIPT's neuroprotective effects and to determine its potential use in the treatment of neurodegenerative diseases.
合成法
MIPT can be synthesized using a multi-step process involving the condensation of 3-(2-bromoethyl)indole and pyrrolidine-1-carboxylic acid, followed by the addition of methylamine and subsequent reduction with sodium borohydride. The final product is purified using column chromatography and recrystallization. MIPT is a white crystalline powder that is soluble in water and ethanol.
科学的研究の応用
MIPT has been extensively studied for its potential therapeutic applications in various fields such as psychiatry, neurology, and oncology. It has been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells. MIPT has also been studied for its potential use in the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia. It has been found to exhibit antidepressant and anxiolytic effects by modulating the serotonin system. MIPT has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation.
特性
IUPAC Name |
3-methyl-2-(pyrrolidine-1-carbonyl)-1,5,6,7-tetrahydroindol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-9-12-10(5-4-6-11(12)17)15-13(9)14(18)16-7-2-3-8-16/h15H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYWAJBEFBQURX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=O)CCC2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(pyrrolidine-1-carbonyl)-1,5,6,7-tetrahydroindol-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(2-Bromo-4-fluorophenoxy)acetyl]piperazin-2-one](/img/structure/B7471833.png)
![2,5-dichloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide](/img/structure/B7471839.png)


![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-fluorobenzamide](/img/structure/B7471861.png)
![N-ethyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7471875.png)


![1-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-4-N,4-N-dimethylbenzene-1,4-disulfonamide](/img/structure/B7471911.png)
![2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7471917.png)


![2-[(3-Fluorophenyl)methyl-methylamino]pyridine-3-carbonitrile](/img/structure/B7471949.png)